1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea
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Overview
Description
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with benzhydryl isocyanate to form the final urea derivative. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, introducing different functional groups and altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potential new applications.
Scientific Research Applications
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. These interactions lead to the observed biological effects, such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiourea: This compound features a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamate: The carbamate derivative may exhibit distinct reactivity and pharmacological effects compared to the urea compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities not observed in its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-31-21-14-8-13-19-15-22(32-24(19)21)20-16-33-26(27-20)29-25(30)28-23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKXJBVDZDTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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